An In-depth Technical Guide to the Chemical Properties and Applications of N-[4-(hydrazinosulfonyl)phenyl]acetamide
An In-depth Technical Guide to the Chemical Properties and Applications of N-[4-(hydrazinosulfonyl)phenyl]acetamide
This guide provides a comprehensive technical overview of N-[4-(hydrazinosulfonyl)phenyl]acetamide, a key chemical intermediate in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, and reactivity of this molecule, offering field-proven insights and detailed experimental protocols.
Introduction: A Versatile Synthetic Building Block
N-[4-(hydrazinosulfonyl)phenyl]acetamide, also known as 4-acetamidobenzenesulfonyl hydrazide, is a bifunctional organic compound of significant interest in the development of novel pharmaceuticals and chemical entities. Its structure uniquely combines a sulfonamide core, a hallmark of many successful drugs, with a reactive hydrazide moiety. This hydrazide group serves as a versatile chemical handle, enabling the construction of more complex molecular architectures, particularly through the formation of hydrazones.
While it is primarily valued as a non-isolated intermediate, understanding its properties is crucial for chemists who generate it in situ or use it as a starting material for multi-step syntheses. This guide will illuminate its chemical characteristics, synthesis, and handling, with a focus on practical application and scientific integrity.
Physicochemical and Structural Properties
Precise experimental data for N-[4-(hydrazinosulfonyl)phenyl]acetamide is not widely published, as it is often synthesized and used immediately in subsequent reactions. However, its properties can be reliably inferred from its structure and data from closely related analogues.
Structural and Identity Data
| Property | Value / Description |
| IUPAC Name | N-[4-(hydrazinosulfonyl)phenyl]acetamide |
| Synonym | 4-Acetamidobenzenesulfonyl hydrazide |
| CAS Number | 3989-50-2 |
| Molecular Formula | C₈H₁₁N₃O₃S |
| Molecular Weight | 229.26 g/mol |
| Chemical Structure | ![]() |
Estimated Physicochemical Properties
The following properties are estimated based on data from parent structures like benzenesulfonohydrazide and closely related analogues such as 4-acetamidobenzenesulfonamide.
| Property | Estimated Value | Basis for Estimation & Expert Commentary |
| Melting Point (°C) | ~110 - 120 (with decomposition) | Sulfonyl hydrazides are known to be thermally labile.[1][2] The parent benzenesulfonyl hydrazide melts at 101-103 °C.[1][2] The acetamido group may slightly increase this value, but decomposition upon heating is expected. |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water, ethanol; Insoluble in non-polar solvents. | Dimethyl Sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving a wide range of polar compounds.[3] The related benzenesulfonyl hydrazide is soluble in methanol.[2] The polarity of the molecule suggests poor solubility in solvents like hexanes or diethyl ether. |
| pKa | ~9.0 - 9.5 | This estimation is for the dissociation of the N'-H proton of the hydrazide group (-SO₂NHNH₂ ). The parent benzenesulfonohydrazide has a predicted pKa of 9.30.[1][2] The electron-withdrawing nature of the sulfonyl group makes this proton weakly acidic. |
Synthesis of N-[4-(hydrazinosulfonyl)phenyl]acetamide
The synthesis is a robust, two-step process that is widely applicable for creating sulfonyl hydrazides from aromatic starting materials. The causality behind this specific pathway is rooted in established principles of electrophilic aromatic substitution and nucleophilic acyl substitution.
Diagram: Synthetic Workflow
Caption: Two-step synthesis of the target compound.
Rationale for Experimental Design
Why start with Acetanilide and not Aniline? The core directive is to achieve regioselective chlorosulfonation at the para position of the benzene ring.
-
Aniline: The free amino group (-NH₂) is a powerful activating group. However, it is also strongly basic. In the presence of the highly acidic chlorosulfonic acid, it would be immediately protonated to form an anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and meta-directing, leading to the undesired isomer.
-
Acetanilide: The acetyl group (-NHCOCH₃) serves as a protecting group. It moderates the activating power of the nitrogen, preventing polysubstitution, and its steric bulk strongly favors electrophilic attack at the less hindered para position. This ensures a high yield of the desired 4-substituted product.[4]
Detailed Experimental Protocol
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride (Intermediate)
-
Setup: In a fume hood, equip a 250 mL dry Erlenmeyer flask with a magnetic stir bar.
-
Reagents: Add 13.5 g (0.1 mol) of dry acetanilide to the flask.
-
Reaction: Cool the flask in an ice bath. Cautiously and in portions, add 35 mL (approx. 61 g, 0.52 mol) of chlorosulfonic acid. Caution: This reaction is highly exothermic and evolves large volumes of HCl gas. Ensure efficient stirring and cooling.
-
Heating: Once the initial vigorous reaction subsides, remove the flask from the ice bath and allow it to warm to room temperature. Then, gently heat the mixture on a hot plate or in a water bath at 60-70 °C for 15-20 minutes to ensure the reaction goes to completion.[5]
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Work-up: Cool the reaction mixture back to room temperature. In a separate large beaker (1 L), prepare a slurry of ~200 g of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. The 4-acetamidobenzenesulfonyl chloride will precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold water to remove residual acids.
-
Drying: Press the solid as dry as possible on the funnel. For most subsequent uses, this crude, damp solid is suitable. If required, it can be further dried in a desiccator. The reported melting point of the pure, dry compound is 142-145 °C.[6]
Step 2: Synthesis of N-[4-(hydrazinosulfonyl)phenyl]acetamide
-
Setup: Equip a 250 mL three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, and a thermometer, under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: Dissolve the crude 4-acetamidobenzenesulfonyl chloride (assuming ~0.1 mol theoretical yield) in 100 mL of tetrahydrofuran (THF). Cool the solution to -30 °C using an acetone/dry ice bath.
-
Reaction: Add hydrazine hydrate (12.5 mL, ~0.25 mol, 2.5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -20 °C.[7] A white precipitate (hydrazine hydrochloride) will form.
-
Stirring: After the addition is complete, allow the mixture to stir at -30 °C for an additional 30 minutes.
-
Work-up & Isolation: The product, N-[4-(hydrazinosulfonyl)phenyl]acetamide, is often used directly in solution for subsequent reactions (e.g., hydrazone formation). If isolation is required, a careful work-up is necessary as sulfonyl hydrazides can be unstable. The mixture can be quenched with ice-cold water and extracted with ethyl acetate. The organic layers are then washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. Purification can be achieved by recrystallization.[7]
Spectroscopic Characterization (Predicted)
As experimental spectra for the title compound are not available, this section provides a detailed prediction based on the well-characterized and structurally similar analogue, 4-Acetamidobenzenesulfonamide (CAS 121-61-9) . The key differences arise from the replacement of the sulfonamide -NH₂ with a hydrazide -NHNH₂.
¹H NMR Spectroscopy (Predicted)
Solvent: DMSO-d₆
-
δ ~10.2 ppm (singlet, 1H): Acetamido N-H proton (-NHCOCH₃). This proton is acidic and its signal is typically broad.
-
δ ~7.7-7.8 ppm (AA'BB' system, 4H): Aromatic protons. The protons ortho to the sulfonyl group will be downfield, while the protons ortho to the acetamido group will be slightly upfield, creating a characteristic para-substituted pattern.
-
δ ~7.2 ppm (singlet, broad, 2H): Sulfonyl hydrazide -NH₂ protons. This is a key differentiating signal from the sulfonamide analogue.
-
δ ~4.0-5.0 ppm (singlet, broad, 1H): Sulfonyl hydrazide -NH- proton. The position of this and the -NH₂ signal can vary and they may exchange with D₂O.
-
δ ~2.1 ppm (singlet, 3H): Acetyl methyl protons (-COCH₃).
¹³C NMR Spectroscopy (Predicted)
Solvent: DMSO-d₆
-
δ ~169 ppm: Acetyl carbonyl carbon (C =O).
-
δ ~143 ppm: Aromatic C-S carbon.
-
δ ~135 ppm: Aromatic C-N carbon.
-
δ ~128 ppm: Aromatic C-H ortho to the sulfonyl group.
-
δ ~119 ppm: Aromatic C-H ortho to the acetamido group.
-
δ ~24 ppm: Acetyl methyl carbon (-C H₃).
Infrared (IR) Spectroscopy (Predicted)
Sample: KBr Pellet Based on the IR spectrum of 4-Acetamidobenzenesulfonamide, the following key absorptions are expected:[8]
-
3400-3200 cm⁻¹ (multiple sharp bands): N-H stretching vibrations. This region will be more complex than in the sulfonamide due to the three N-H bonds of the hydrazide and the one N-H of the acetamide.
-
~1670 cm⁻¹ (strong, sharp): Amide I band (C=O stretch) from the acetamido group.
-
~1590 cm⁻¹ (strong): Aromatic C=C stretching.
-
~1540 cm⁻¹ (strong): Amide II band (N-H bend coupled with C-N stretch).
-
~1320 cm⁻¹ & ~1160 cm⁻¹ (strong): Asymmetric and symmetric SO₂ stretching vibrations, characteristic of all sulfonamides.
Mass Spectrometry (Predicted)
Ionization: Electron Impact (EI) The molecule is expected to fragment at several key locations.
-
Molecular Ion (M⁺): m/z = 229.
-
Key Fragments:
-
Loss of N₂H₃ (·45) -> m/z 184
-
Loss of SO₂NHNH₂ (·95) -> m/z 134
-
Cleavage of the C-S bond -> m/z 156 (SO₂NHNH₂ fragment) and m/z 134 (acetamidophenyl cation).
-
Loss of ketene (CH₂=C=O) from the molecular ion -> m/z 187.
-
Chemical Reactivity and Applications
The primary utility of N-[4-(hydrazinosulfonyl)phenyl]acetamide lies in the reactivity of its terminal hydrazide group, which readily undergoes condensation reactions with aldehydes and ketones to form stable N-acylsulfonylhydrazones.
Diagram: Key Reaction Pathway
Caption: Formation of bioactive hydrazones.
This reaction is a cornerstone for generating libraries of compounds for drug discovery screening. The resulting N-acylsulfonylhydrazone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. Sulfonamide-based hydrazones have been investigated for their potential as:
-
Antimicrobial Agents: The sulfonamide moiety can mimic p-aminobenzoic acid (PABA), inhibiting bacterial folate synthesis, while the hydrazone portion can be modified to enhance potency and target specificity.
-
Carbonic Anhydrase Inhibitors: The core sulfonamide group is a classic zinc-binding group for inhibiting carbonic anhydrase isozymes, which are implicated in diseases like glaucoma and cancer.
-
Anticancer Agents: Various derivatives have shown promise by targeting different pathways involved in cell proliferation and survival.
Safety and Handling
-
Precautionary Data from Precursors:
-
4-Acetamidobenzenesulfonyl Chloride: Corrosive, reacts with water.
-
4-Acetamidobenzenesulfonyl Azide: Skin, eye, and respiratory irritant. Azide compounds can be explosive and should be handled with care.
-
Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen.
-
-
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: Handle the compound and its precursors in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, moisture, and incompatible materials (e.g., strong oxidizing agents, strong acids).
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
-
Conclusion
N-[4-(hydrazinosulfonyl)phenyl]acetamide stands as a pivotal, albeit often un-isolated, intermediate in modern organic synthesis. Its value is derived from the strategic combination of a protected aniline and a versatile sulfonyl hydrazide functional group. A thorough understanding of its synthesis from acetanilide, its predicted chemical properties, and its primary application in the formation of bioactive hydrazones equips researchers to leverage this molecule effectively and safely. The protocols and data presented in this guide, grounded in established chemical principles and data from close structural analogues, provide a reliable framework for the scientific community.
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